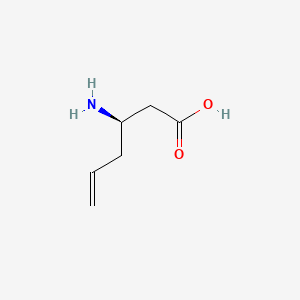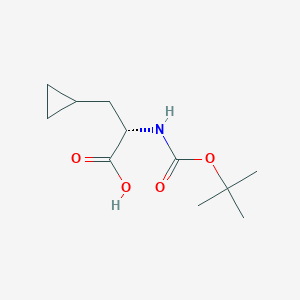
(3β)-Allopregnanolone 3-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3β)-Allopregnanolone 3-β-D-Glucuronide is a steroidal compound derived from allopregnanolone, a neurosteroid that modulates the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This compound is of significant interest due to its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β)-Allopregnanolone 3-β-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to allopregnanolone. Chemical glucuronidation, on the other hand, can be performed using glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(3β)-Allopregnanolone 3-β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3β)-Allopregnanolone 3-β-D-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of steroidal glucuronides.
Biology: Investigated for its role in modulating GABAergic neurotransmission and its effects on neuronal activity.
Medicine: Explored for its potential therapeutic applications in treating conditions such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3β)-Allopregnanolone 3-β-D-Glucuronide involves its interaction with GABA-A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is thought to underlie its potential therapeutic effects in neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: The parent compound, which also modulates GABA-A receptors but lacks the glucuronide moiety.
Pregnanolone: Another neurosteroid with similar effects on GABAergic neurotransmission.
Tetrahydrodeoxycorticosterone (THDOC): A neurosteroid that also modulates GABA-A receptors.
Uniqueness
(3β)-Allopregnanolone 3-β-D-Glucuronide is unique due to its glucuronide moiety, which enhances its solubility and alters its pharmacokinetic properties compared to its parent compound, allopregnanolone. This modification may result in different therapeutic profiles and applications.
Properties
CAS No. |
31300-87-5 |
|---|---|
Molecular Formula |
C₂₇H₄₂O₈ |
Molecular Weight |
494.62 |
Synonyms |
(3β,5α)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl Glucosiduronic Acid; 3β-Hydroxy-5α-pregnan-20-one Glucuronide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
